molecular formula C17H19N5O2 B2584320 4-[7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine CAS No. 338403-69-3

4-[7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine

Cat. No.: B2584320
CAS No.: 338403-69-3
M. Wt: 325.372
InChI Key: GJAAGHWHBIKINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core fused with a morpholine ring and a phenoxyethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine typically involves multiple steps. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . The reaction conditions often involve heating the reactants in toluene at elevated temperatures (e.g., 120°C) for a specified duration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-[7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-[7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine is unique due to its combination of a triazolopyrimidine core with a morpholine ring and a phenoxyethyl group. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-13(24-14-5-3-2-4-6-14)15-7-8-18-16-19-17(20-22(15)16)21-9-11-23-12-10-21/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAAGHWHBIKINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC(=NN12)N3CCOCC3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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